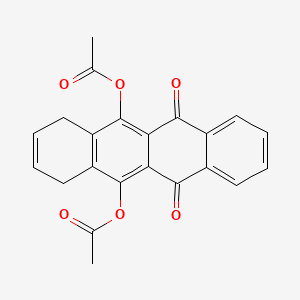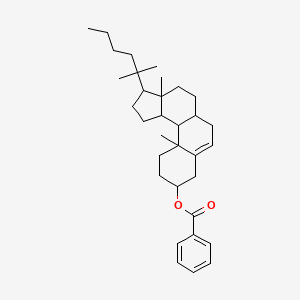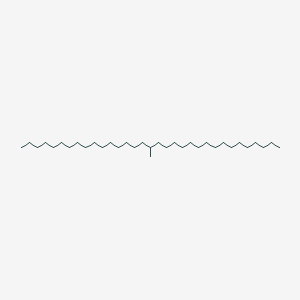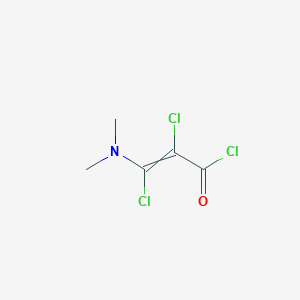![molecular formula C18H26N2 B14617261 1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole CAS No. 61019-46-3](/img/structure/B14617261.png)
1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a 2,4,6-trimethylphenyl group attached to a hexan-2-yl chain, which is further connected to an imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 2,4,6-trimethylphenyl group: This can be achieved through Friedel-Crafts alkylation of mesitylene (1,3,5-trimethylbenzene) with appropriate alkyl halides.
Attachment of the hexan-2-yl chain: The 2,4,6-trimethylphenyl group is then reacted with a hexan-2-yl halide under basic conditions to form the desired intermediate.
Cyclization to form the imidazole ring: The intermediate is then subjected to cyclization reactions with formamide or other nitrogen sources to form the imidazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the imidazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole exerts its effects involves interactions with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The 2,4,6-trimethylphenyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to a range of biological effects, including antimicrobial activity and modulation of inflammatory pathways.
Comparación Con Compuestos Similares
1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole can be compared with other similar compounds, such as:
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound also contains the 2,4,6-trimethylphenyl group but differs in its overall structure and applications.
2,4,6-Trimethylacetophenone: While this compound shares the 2,4,6-trimethylphenyl group, it lacks the imidazole ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the imidazole ring and the 2,4,6-trimethylphenyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
61019-46-3 |
|---|---|
Fórmula molecular |
C18H26N2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
1-[1-(2,4,6-trimethylphenyl)hexan-2-yl]imidazole |
InChI |
InChI=1S/C18H26N2/c1-5-6-7-17(20-9-8-19-13-20)12-18-15(3)10-14(2)11-16(18)4/h8-11,13,17H,5-7,12H2,1-4H3 |
Clave InChI |
FHGHRLOYMORMNX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC1=C(C=C(C=C1C)C)C)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


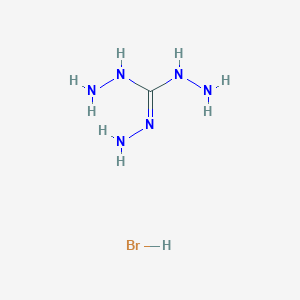




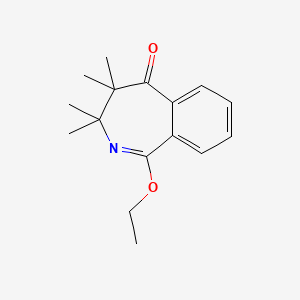
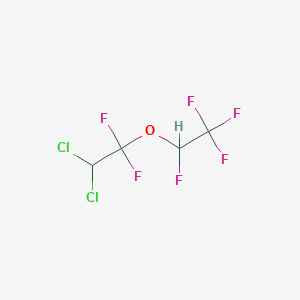
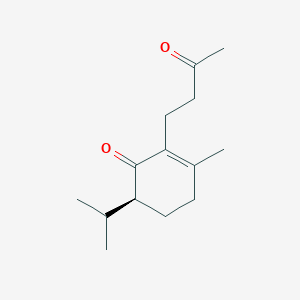
![N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14617241.png)
